molecular formula C22H20F2N4O2S B2697430 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 866864-29-1

2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No. B2697430
M. Wt: 442.48
InChI Key: VZUUZYBZJYGGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has a molecular formula of C22H20F2N4O2S and an average mass of 442.482 Da . It is a complex organic molecule with multiple functional groups, including a pyrimidine ring and a sulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a hexahydropyrido[4,3-d]pyrimidin-2-yl core, a 4-fluorobenzyl group, and a 3-fluorophenyl group . The presence of fluorine atoms in the benzyl and phenyl groups may influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.34±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Quantum Chemical Insight into Molecular Structure and Drug Likeness A novel antiviral active molecule closely related to the chemical compound has been synthesized and characterized, with studies focusing on its molecular structure, natural bond orbital (NBO) calculations, and vibrational assignments. The research emphasizes the equilibrium geometry, intermolecular interactions based on Hirshfeld surfaces, and drug likeness based on Lipinski's rule. Antiviral potency against SARS-CoV-2 protein was investigated, showcasing the compound's potential as an antiviral agent due to strong stable hydrogen-bonded interactions and significant binding energy (S. Mary et al., 2020).

Crystal Structure Analysis Further studies have delved into the crystal structures of related compounds, revealing insights into their folded conformation and intramolecular hydrogen bonding. These findings contribute to a deeper understanding of the molecular geometry and potential interactions of similar compounds (S. Subasri et al., 2016).

Potential Dual Inhibitors for Therapeutic Applications Research on classical and nonclassical analogues of compounds with a similar structural framework has shown potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their promise in therapeutic applications. One study highlighted a compound as the most potent dual inhibitor known, offering insights into the scaffold's conduciveness for inhibitory activity (A. Gangjee et al., 2008).

Anticancer Activity of Fluoro Substituted Compounds Investigations into fluoro-substituted compounds related to the chemical have revealed anti-lung cancer activity. The research outlines the synthesis process and the anticancer efficacy of these compounds, highlighting their potential as anticancer agents (A. G. Hammam et al., 2005).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O2S/c23-15-6-4-14(5-7-15)11-28-9-8-19-18(12-28)21(30)27-22(26-19)31-13-20(29)25-17-3-1-2-16(24)10-17/h1-7,10H,8-9,11-13H2,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUUZYBZJYGGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

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